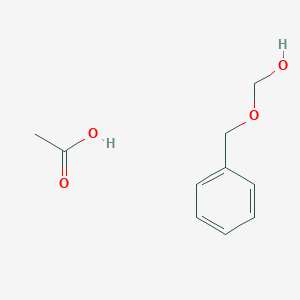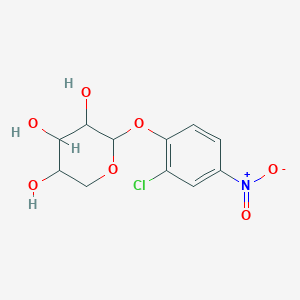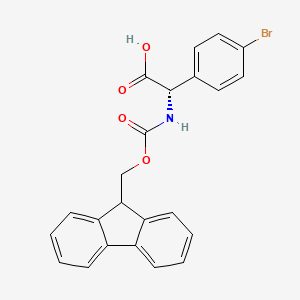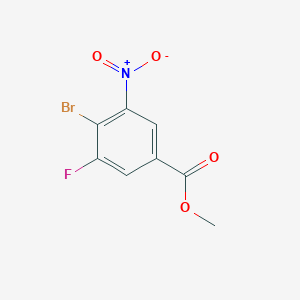![molecular formula C10H20N4O4 B12101368 2-[[6-Amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetic acid](/img/structure/B12101368.png)
2-[[6-Amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[6-Amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetic acid is a derivative of glycine, an amino acid. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine. It is recognized for its role in influencing anabolic hormone secretion, providing fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[6-Amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetic acid involves multiple steps, starting from basic amino acid derivatives. The process typically includes:
Protection of functional groups: Protecting the amino groups to prevent unwanted reactions.
Coupling reactions: Using coupling agents to form peptide bonds between amino acids.
Deprotection: Removing the protecting groups to yield the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound, including temperature, pH, and solvent choice .
化学反応の分析
Types of Reactions
2-[[6-Amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where amino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, in an aqueous or alcoholic medium.
Substitution: Nucleophiles like halides or amines, under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amino acids, while reduction can produce reduced forms of the compound .
科学的研究の応用
2-[[6-Amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetic acid has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular processes and as a supplement to enhance physical and mental performance.
Medicine: Investigated for its potential therapeutic effects, including muscle recovery and hormone regulation.
Industry: Utilized in the production of dietary supplements and ergogenic aids
作用機序
The mechanism of action of 2-[[6-Amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetic acid involves its interaction with various molecular targets and pathways:
Anabolic Hormones: The compound influences the secretion of anabolic hormones like insulin and growth hormone.
Fuel Supply: It provides an additional source of fuel during exercise, enhancing endurance and performance.
Mental Performance: The compound affects neurotransmitter levels, improving mental performance during stress.
類似化合物との比較
Similar Compounds
Glycine: A simple amino acid and the parent compound of 2-[[6-Amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetic acid.
Lysine: Another amino acid that shares structural similarities with the compound.
Alanine: A non-essential amino acid with similar properties.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with multiple biological pathways. Its ability to enhance both physical and mental performance sets it apart from other amino acid derivatives .
特性
IUPAC Name |
2-[[6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O4/c11-4-2-1-3-7(14-8(15)5-12)10(18)13-6-9(16)17/h7H,1-6,11-12H2,(H,13,18)(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUHNKAFQXQNLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NCC(=O)O)NC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12101289.png)


![methyl 4-[3-(4-methoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate](/img/structure/B12101302.png)


![8-Cyclopropyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B12101318.png)




![[9-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)spiro[4.4]nona-3,8-dien-4-yl]-diphenylphosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B12101358.png)

![1-[6-(Hydroxymethyl)morpholin-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12101372.png)
